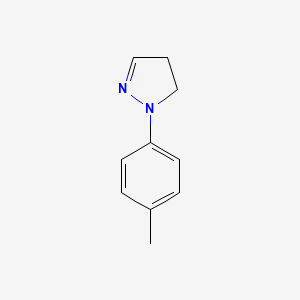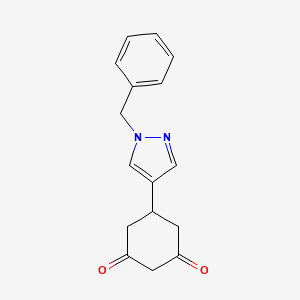![molecular formula C11H8N4O B15211295 3-Phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-amine CAS No. 15846-07-8](/img/structure/B15211295.png)
3-Phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylisoxazolo[5,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly its ability to inhibit certain enzymes and induce apoptosis in cancer cells .
Preparation Methods
The synthesis of 3-Phenylisoxazolo[5,4-d]pyrimidin-4-amine typically involves a scaffold hybridization technique. This method incorporates the pharmacophoric features of 4-aminopyrimidine and phenyl isoxazole scaffolds . The synthetic route generally includes the following steps:
Formation of the Isoxazole Ring: This step involves the cyclization of appropriate precursors under specific conditions.
Formation of the Pyrimidine Ring: This step involves the reaction of the isoxazole intermediate with suitable reagents to form the pyrimidine ring.
Final Assembly: The final step involves the coupling of the phenyl group to the isoxazolo[5,4-d]pyrimidine scaffold.
Chemical Reactions Analysis
3-Phenylisoxazolo[5,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Phenylisoxazolo[5,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its ability to inhibit certain enzymes and proteins, making it a potential candidate for drug development.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Phenylisoxazolo[5,4-d]pyrimidin-4-amine involves the inhibition of specific enzymes and proteins. One of the key mechanisms is the induction of apoptosis in cancer cells. This is achieved through the elevation of intracellular reactive oxygen species (ROS), which leads to the alteration of mitochondrial membrane potential and subsequent induction of apoptosis . The compound targets various molecular pathways involved in cell growth and survival.
Comparison with Similar Compounds
3-Phenylisoxazolo[5,4-d]pyrimidin-4-amine can be compared with other similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds also exhibit significant biological activities, particularly in inhibiting enzymes like CDK2. 3-Phenylisoxazolo[5,4-d]pyrimidin-4-amine is unique due to its specific scaffold hybridization technique and its potent activity against a broad range of cancer cell lines.
Properties
CAS No. |
15846-07-8 |
|---|---|
Molecular Formula |
C11H8N4O |
Molecular Weight |
212.21 g/mol |
IUPAC Name |
3-phenyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C11H8N4O/c12-10-8-9(7-4-2-1-3-5-7)15-16-11(8)14-6-13-10/h1-6H,(H2,12,13,14) |
InChI Key |
KUXWROWPSINKNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC3=NC=NC(=C23)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


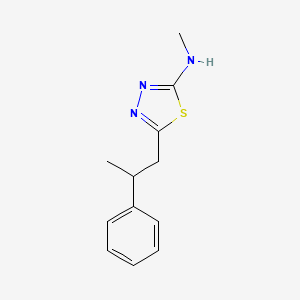
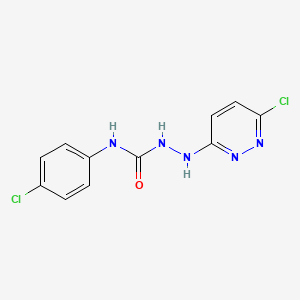
![Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl} L-aspartate](/img/structure/B15211226.png)


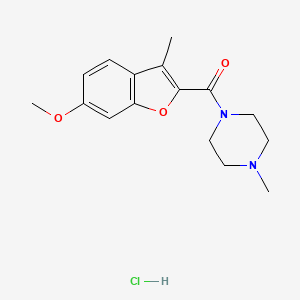
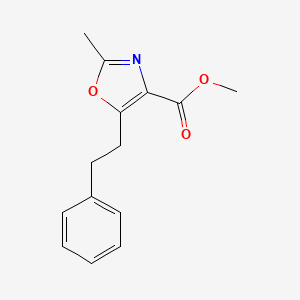

![[4-[4-[[(4S)-5-oxo-1,3-oxazolidin-4-yl]methyl]phenoxy]phenyl] acetate](/img/structure/B15211257.png)
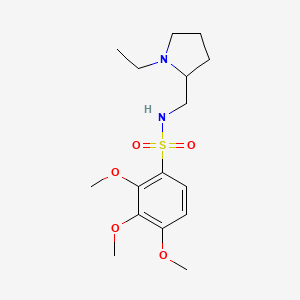
![3-Benzyl-1-[(furan-2-yl)methyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B15211259.png)

